Yeats4-IN-1

Epigenetics Cancer Biology Chemical Biology

Yeats4-IN-1 (Compound 4d/PFI-8) is a potent, validated chemical probe that selectively targets the YEATS4 KAc recognition site (Ki=33 nM) with >10-fold selectivity over YEATS1/2/3. Unlike generic inhibitors (e.g., SGC-iMLLT inactive on YEATS4), its co-crystal structure (PDB: 8DKB) confirms unambiguous target engagement. Use at 300 nM–1 µM for reliable target validation in oncology models. Ideal for NanoBRET and RNA-seq applications requiring paralog-specific modulation.

Molecular Formula C24H36N4O2
Molecular Weight 412.6 g/mol
Cat. No. B12406957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYeats4-IN-1
Molecular FormulaC24H36N4O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CN2C(=C(C(=N2)C)C3CCN(CC3C)CC4(CCCCC4)O)C=C1
InChIInChI=1S/C24H36N4O2/c1-4-25-23(29)19-8-9-21-22(18(3)26-28(21)15-19)20-10-13-27(14-17(20)2)16-24(30)11-6-5-7-12-24/h8-9,15,17,20,30H,4-7,10-14,16H2,1-3H3,(H,25,29)/t17-,20-/m0/s1
InChIKeyMJLJMNMVTQVARE-PXNSSMCTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yeats4-IN-1 (PFI-8, Compound 4d): A High-Affinity, Selective YEATS4 Epigenetic Reader Binder for Targeted Oncology Research


Yeats4-IN-1 (also known as PFI-8 or Compound 4d) is a potent small-molecule binder of the YEATS domain-containing protein 4 (YEATS4), an epigenetic reader protein implicated in transcriptional regulation and oncogenesis [1]. It selectively engages the lysine acetylation (KAc) recognition site of the YEATS4 domain, with a binding affinity (Ki) of 33 nM . This compound is a key member of a series of high-affinity binders developed for emerging epigenetic targets, validated by an X-ray crystal structure confirming its direct binding to the YEATS4 YEATS domain [2].

Why Generic YEATS Inhibitors Cannot Replace Yeats4-IN-1: The Critical Requirement for Isoform Selectivity


The human YEATS protein family consists of four paralogs (YEATS1/MLLT1/ENL, YEATS2, YEATS3/MLLT3/AF9, and YEATS4/GAS41) that share highly homologous YEATS domains but have divergent biological functions and disease associations [1]. Due to this high homology, many broad-spectrum or poorly characterized YEATS inhibitors exhibit significant cross-reactivity, leading to confounding experimental results. For instance, the chemical probe SGC-iMLLT is a potent inhibitor of MLLT1/3 (IC50 = 260 nM) but shows no activity against YEATS4 (IC50 >10 µM), while other inhibitors like IEM930 bind YEATS4 with only micromolar affinity (Kd = 32.6 µM) [2]. Therefore, substituting Yeats4-IN-1 with a generic 'YEATS inhibitor' or a compound optimized for a different paralog (e.g., ENL or MLLT3) will fail to reliably modulate YEATS4-dependent processes, undermining data reproducibility and target validation.

Quantitative Differentiation of Yeats4-IN-1: Head-to-Head Selectivity, Affinity, and Cellular Engagement Data


Superior Binding Affinity for YEATS4 vs. Alternative Chemical Probe IEM930

Yeats4-IN-1 exhibits a Ki of 33 nM for YEATS4 in biochemical assays, which is approximately 988-fold more potent than the alternative YEATS4-targeting compound IEM930, which has an isothermal titration calorimetry (ITC)-determined Kd of 32.6 µM [1]. This substantial difference in binding affinity directly translates to a much lower required working concentration for effective target engagement in cellular and biochemical assays.

Epigenetics Cancer Biology Chemical Biology

Demonstrated >10-Fold Selectivity Window Over YEATS1, YEATS2, and YEATS3

The primary publication for the compound series explicitly states that Yeats4-IN-1 (Compound 4d) and its analog (4e) demonstrate 'excellent potency and selectivity for YEATS4 binding versus YEATS1,2,3' [1]. The analog 4e is further characterized with a >15-fold selectivity over YEATS1, 2, and 3, and compound 4d is documented by a reputable vendor as having >10-fold selectivity over the same paralogs . This data confirms that Yeats4-IN-1 is not a pan-YEATS inhibitor and preferentially targets YEATS4.

Epigenetics Chemical Probes Target Validation

Whole-Cell Target Engagement Confirmed at Nanomolar Concentrations

The series of compounds including Yeats4-IN-1 have been shown to engage YEATS4 with nanomolar potency in a cellular context. The closely related analog 4e (Ki = 37 nM) demonstrates this cellular activity with an IC50 of 300 nM in a whole-cell nanoluciferase bioluminescent resonance energy transfer (NanoBRET) assay . The primary publication confirms that multiple analogues, including 4d and 4e, engage YEATS4 with nanomolar potency in this same assay system, validating their ability to permeate cells and bind the target in a complex physiological environment [1].

Cellular Assays NanoBRET Target Engagement

Structurally Validated Binding Mode Confirms Direct Competition at the KAc Recognition Site

An X-ray crystal structure (PDB: 8DKB) of human YEATS4 in complex with compound 3b, a direct structural analog within the same chemical series as Yeats4-IN-1, has been solved at 2.58 Å resolution [1]. The structure confirms that this chemical series binds directly to the lysine acetylation (KAc) recognition site of the YEATS domain, providing atomic-level detail on the binding pose and key interactions [2]. This structural information is not available for alternative YEATS4 probes like IEM930, limiting their utility for rational design or detailed mechanistic studies.

Structural Biology Epigenetics Medicinal Chemistry

Validated Applications for Yeats4-IN-1: From Target Engagement to Oncology Model Studies


Confirming YEATS4-Dependent Phenotypes in Cancer Cell Line Panels

Use Yeats4-IN-1 at sub-micromolar concentrations (e.g., 300 nM – 1 µM) to acutely inhibit YEATS4 function and assess effects on proliferation, apoptosis, or gene expression in cancer cell lines where YEATS4 is known to be overexpressed or genetically amplified, such as lung squamous cell carcinoma or sarcoma models [1]. The high selectivity (>10-fold over other YEATS proteins) ensures that observed phenotypes can be confidently attributed to YEATS4 inhibition rather than off-target effects on related epigenetic readers.

Validating YEATS4 Target Engagement in Cellular NanoBRET Assays

Employ the NanoBRET assay protocol described in the primary literature for Yeats4-IN-1 and its analogs to quantitatively measure target engagement in live cells [1]. This assay provides a direct pharmacodynamic readout to confirm compound exposure and activity in specific cell lines or conditions, allowing researchers to correlate biochemical inhibition with functional outcomes and to establish appropriate dose-response relationships.

Elucidating YEATS4-Specific Transcriptional Programs

Combine treatment with Yeats4-IN-1 with transcriptomic profiling (e.g., RNA-seq) to define the unique set of genes and pathways regulated by YEATS4, distinct from those controlled by other YEATS family members [1]. The proven selectivity profile of Yeats4-IN-1 (versus YEATS1/2/3) is critical for this application, as it minimizes the risk of confounding results from the co-inhibition of other YEATS proteins, enabling a more precise mapping of YEATS4's role in chromatin regulation and oncogenesis.

Structural Studies and Rational Design of Next-Generation YEATS4 Modulators

Leverage the publicly available co-crystal structure of the compound series (PDB: 8DKB) with the YEATS4 domain as a template for structure-based drug design or to rationally engineer point mutations for target validation studies [1][2]. This structural insight, which is absent for many alternative probes, provides a unique opportunity to understand the molecular determinants of high-affinity YEATS4 binding and to guide the optimization of chemical tools for this target.

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